1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a sulfonyl group, a thiadiazole ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic routes include:
Benzofuran Ring Formation: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Thiadiazole Ring Formation: The thiadiazole ring is often prepared via cyclization of thiosemicarbazides with appropriate electrophiles.
Piperazine Ring Formation: Piperazine can be synthesized through the hydrogenation of pyrazine or by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is obtained by coupling the benzofuran, sulfonyl, thiadiazole, and piperazine moieties under specific reaction conditions, often involving catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl or thiadiazole groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring, which may result in different biological activities and chemical properties.
1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)pyrrolidine: The presence of a pyrrolidine ring instead of a piperazine ring can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c19-23(20,12-1-2-13-11(9-12)3-8-21-13)18-6-4-17(5-7-18)14-10-15-22-16-14/h1-2,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPFSYQVWXCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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